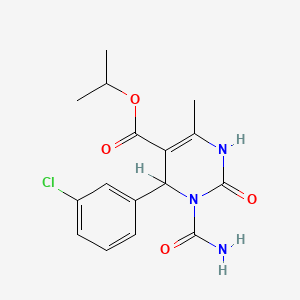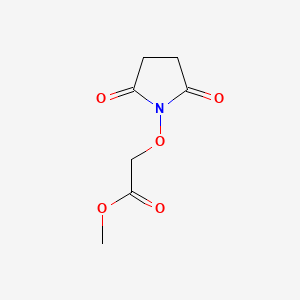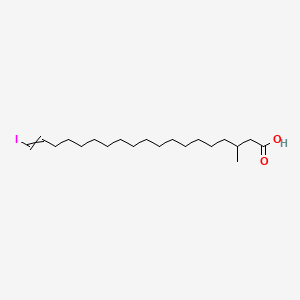
9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide is a compound known for its significant antitumor activity. This compound interacts with DNA through intercalative binding, making it a valuable molecule in cancer research .
准备方法
The synthesis of 9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide involves several steps. The primary synthetic route includes the reaction of acridine derivatives with morpholine and other reagents under specific conditions. Detailed reaction conditions and industrial production methods are often proprietary and may vary depending on the manufacturer .
化学反应分析
9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions for these reactions include the use of catalysts, specific temperatures, and solvents. The major products formed depend on the type of reaction and the reagents used .
科学研究应用
9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used in studies involving DNA interactions and molecular binding.
Biology: The compound is valuable in understanding cellular processes and genetic material interactions.
Medicine: Its antitumor properties make it a candidate for cancer treatment research.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用机制
The compound exerts its effects through intercalative binding with DNA. This binding disrupts the normal function of the DNA molecule, leading to antitumor activity. The molecular targets include specific DNA sequences, and the pathways involved are related to DNA replication and transcription .
相似化合物的比较
Similar compounds to 9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide include other acridine derivatives. These compounds also exhibit DNA binding properties but may differ in their specific interactions and effectiveness. The uniqueness of this compound lies in its specific molecular structure, which allows for more effective intercalation and antitumor activity .
属性
CAS 编号 |
91549-84-7 |
|---|---|
分子式 |
C20H22N4O2 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
9-amino-N-(2-morpholin-4-ylethyl)acridine-4-carboxamide |
InChI |
InChI=1S/C20H22N4O2/c21-18-14-4-1-2-7-17(14)23-19-15(18)5-3-6-16(19)20(25)22-8-9-24-10-12-26-13-11-24/h1-7H,8-13H2,(H2,21,23)(H,22,25) |
InChI 键 |
CUJXCTHCYRNLIF-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC=CC3=C(C4=CC=CC=C4N=C32)N |
规范 SMILES |
C1COCCN1CCNC(=O)C2=CC=CC3=C(C4=CC=CC=C4N=C32)N |
Key on ui other cas no. |
91549-84-7 |
同义词 |
9-AMEAC cpd 9-amino-N-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















